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Compound of Interest

Compound Name: 6-(Bromomethyl)quinoxaline

Cat. No.: B1336612 Get Quote

In-Depth Technical Guide to 6-
(Bromomethyl)quinoxaline
For Researchers, Scientists, and Drug Development Professionals

Core Compound Information
Chemical Name: 6-(Bromomethyl)quinoxaline CAS Number: 53967-21-8 Molecular Formula:

C₉H₇BrN₂ Molecular Weight: 223.07 g/mol

Physicochemical Properties
Property Value

Appearance Solid

Purity Typically ≥95%

Solubility
Soluble in organic solvents such as DMF and

DMSO

Storage
Recommended storage at -20°C for long-term

stability
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6-(Bromomethyl)quinoxaline is a heterocyclic organic compound that serves as a versatile

building block in medicinal chemistry and materials science. Its quinoxaline core, a fusion of

benzene and pyrazine rings, is a privileged scaffold found in numerous biologically active

molecules. The presence of a reactive bromomethyl group at the 6-position makes it a valuable

intermediate for the synthesis of a wide array of derivatives with potential therapeutic

applications, particularly in the development of novel anticancer and antimicrobial agents. This

guide provides a comprehensive overview of its chemical properties, supplier information,

synthetic applications, and its role in modulating key signaling pathways.

Supplier Information
A number of chemical suppliers offer 6-(Bromomethyl)quinoxaline for research and

development purposes. The following table summarizes some of the key suppliers and their

product offerings.

Supplier Product Number Purity
Available
Quantities

Sigma-Aldrich FLUH99C8D709 - Inquire

Fluorochem F330149 95% 100mg, 250mg, 1g

CymitQuimica 10-F330149 95% 100mg, 250mg, 1g

ChemScene CS-0019218 ≥96% Inquire

VEGPHARM 53967-21-8 - On request

Synthetic Applications & Experimental Protocols
The reactivity of the bromomethyl group in 6-(Bromomethyl)quinoxaline makes it an excellent

electrophile for nucleophilic substitution reactions. This allows for the introduction of the

quinoxaline moiety onto various molecular scaffolds.

General Reactivity
The bromine atom in the bromomethyl group is a good leaving group, facilitating reactions with

a wide range of nucleophiles, including amines, thiols, and alcohols. This reactivity is central to

its utility in organic synthesis.
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Experimental Protocol: Synthesis of 6-
[(Arylthio)methyl]quinoxaline Derivatives
This protocol is adapted from the synthesis of related quinoxaline derivatives and illustrates a

typical nucleophilic substitution reaction.

Materials:

6-(Bromomethyl)quinoxaline

Arylthiol (e.g., thiophenol)

Cesium carbonate (Cs₂CO₃)

Anhydrous N,N-Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 6-(Bromomethyl)quinoxaline (1.0 eq) in anhydrous DMF, add the desired

arylthiol (1.1 eq) and cesium carbonate (1.5 eq).

Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-

layer chromatography (TLC).

Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50

mL).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Concentrate the solution under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using an appropriate eluent

system (e.g., hexane/ethyl acetate) to yield the pure 6-[(arylthio)methyl]quinoxaline

derivative.

Role in Signaling Pathways and Drug Development
Quinoxaline derivatives have garnered significant attention in drug discovery for their ability to

modulate various signaling pathways implicated in diseases such as cancer and inflammation.

Inhibition of Apoptosis Signal-regulating Kinase 1
(ASK1)
Recent studies have identified quinoxaline-based compounds as potent inhibitors of Apoptosis

Signal-regulating Kinase 1 (ASK1), a key component of the mitogen-activated protein kinase

(MAPK) signaling cascade.[1][2] ASK1 is activated by various cellular stressors, including

reactive oxygen species (ROS) and inflammatory cytokines, and its activation can lead to

apoptosis and inflammation. Dysregulation of the ASK1 pathway is implicated in various

diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.

The general mechanism involves the quinoxaline scaffold acting as a hinge-binding motif within

the ATP-binding pocket of the ASK1 enzyme, thereby preventing its phosphorylation and

subsequent activation of downstream targets like p38 and JNK.
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Caption: Inhibition of the ASK1 signaling pathway by quinoxaline derivatives.

Anticancer and Antimicrobial Activity
The quinoxaline scaffold is a common feature in compounds exhibiting potent anticancer and

antimicrobial activities.[3][4][5][6] Derivatives of 6-(Bromomethyl)quinoxaline can be

synthesized to target various cellular processes in cancer cells, such as cell cycle progression

and apoptosis. Similarly, these derivatives have shown promise in combating various bacterial

and fungal strains.

The workflow for developing such therapeutic agents often involves the initial synthesis of a

library of derivatives, followed by in vitro screening and subsequent lead optimization.

6-(Bromomethyl)quinoxaline Synthesis of
Derivative Library

In Vitro Screening
(Anticancer/Antimicrobial) Lead Optimization Preclinical Studies
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Caption: Drug development workflow for quinoxaline-based therapeutics.

Conclusion
6-(Bromomethyl)quinoxaline is a key building block for the development of novel, biologically

active compounds. Its versatile reactivity, coupled with the inherent pharmacological properties

of the quinoxaline scaffold, makes it a molecule of significant interest to researchers in drug

discovery and materials science. The ability of its derivatives to modulate critical signaling

pathways, such as the ASK1 pathway, highlights its potential for the development of next-

generation therapeutics. Further exploration of the synthetic utility and biological activity of 6-
(Bromomethyl)quinoxaline and its derivatives is warranted to unlock its full therapeutic

potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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